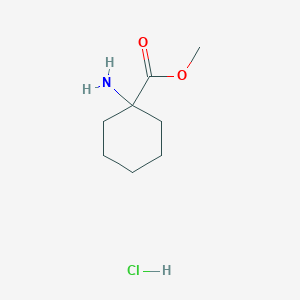

盐酸 1-氨基环己烷甲酸甲酯

描述

Methyl 1-aminocyclohexanecarboxylate hydrochloride is a derivative of cyclohexane, a saturated cyclic hydrocarbon, which has been functionalized with an amino group and a carboxylate ester. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of pharmaceuticals and corrosion inhibitors.

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been explored in several studies. For instance, aminocyclohexane-N′-methylurea was synthesized and characterized using spectroscopic techniques such as FT-IR, H1NMR, and C13NMR . Another study reported the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate through a Hofmann rearrangement, indicating the versatility of cyclohexane derivatives in chemical transformations . Additionally, the Wittig olefination was employed to synthesize cyclopropyl amino acids from methyl (1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate, showcasing the utility of cyclohexane derivatives in creating conformationally constrained amino acids .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal and molecular structure of a methionine analogue, a conformationally restricted cyclohexane derivative, was determined by single-crystal X-ray analysis . This highlights the importance of structural analysis in understanding the properties and reactivity of such compounds.

Chemical Reactions Analysis

Cyclohexane derivatives undergo various chemical reactions. Methylcyclohexane was aminated to form 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride, demonstrating a method for direct amination of alkanes . The asymmetric Strecker synthesis was used to prepare 1-amino-2-methylcyclohexanecarboxylic acids, illustrating the synthetic versatility of these compounds . Furthermore, the chemistry of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate was explored through reactions such as dehydration, hydrolysis, and epoxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their functional groups. The study on aminocyclohexane-N′-methylurea as a corrosion inhibitor for mild steel in HCl solution provided insights into the adsorption behavior and thermodynamic properties of such compounds . The electrochemical oxidation of a methionine analogue revealed the influence of neighboring groups on oxidation potentials, which is crucial for understanding the reactivity of these molecules .

科学研究应用

1. 光学活性及其衍生物

- 研究:制备了旋光活性的反式-2-氨基环己烷甲酸及其衍生物,并用于制备各种活性的反式-1,2-二取代环己烷。这包括反式-2-氨基环己烷甲酸乙酯和反式-2-氨基环己烷甲醇等化合物。研究了这些环己胺的胺-亚硝酸反应,得到相应的羟基化合物 (H. Nohira, K. Ehara, & A. Miyashita, 1970)。

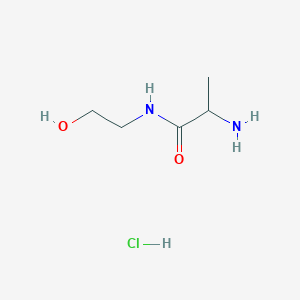

2. 在动物模型中的抗抑郁和抗焦虑作用

- 研究:在对角菜碱不敏感的甘氨酸受体上具有高亲和力的 1-氨基环丙烷甲酸 (ACPC) 在动物模型中表现出抗抑郁和抗焦虑作用。在通常用于评估潜在抗抑郁药和抗焦虑药的模型中发现它有效。这表明 1-氨基环丙烷甲酸盐可能是一类新型的这些药物 (R. Trullás 等人,1991)。

3. 构象受限的谷氨酸类似物

- 研究:研究了 2-氮杂莰烷-3-外、5-内-二羧酸(构象受限的 (S)-谷氨酸 (Glu) 类似物)的设计、合成和药理学评估。它被设计为折叠的谷氨酸构象的模拟物,并由市售起始原料合成 (L. Bunch 等人,2003)。

4. 甲基环己烷转化为 1-氨基-1-甲基环己烷

- 研究:使用三氯胺和氯化铝将甲基环己烷胺化为 1-氨基-1-甲基环己烷。该反应通过氢化物抽象进行,随后甲基环己基阳离子与含氮亲核试剂相互作用,代表了叔碳胺的有用合成方法 (P. Kovacic & S. S. Chaudhary, 1967)。

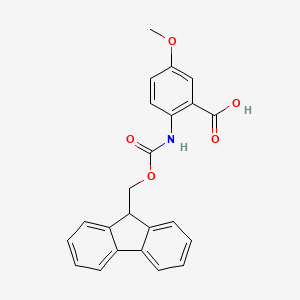

5. 新合成化合物的抗炎活性

- 研究:新合成的化合物,如 7-氯-2-甲基-4H-苯并[d][1,3]-恶嗪-4-酮和 3-氨基-7-氯-2-甲基-喹唑啉-4(3H)-酮表现出显着的抗炎活性。这些化合物由 2-氨基-4-氯苯甲酸甲酯合成,其抗炎活性高于吲哚美辛等标准药物 (Osarumwense Peter Osarodion, 2020)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 1-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(9)5-3-2-4-6-8;/h2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPXRXOMKRLUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627276 | |

| Record name | Methyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-aminocyclohexanecarboxylate hydrochloride | |

CAS RN |

37993-32-1 | |

| Record name | Cyclohexanecarboxylic acid, 1-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37993-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)